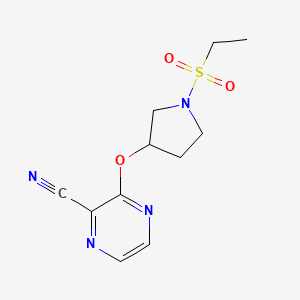

3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c1-2-19(16,17)15-6-3-9(8-15)18-11-10(7-12)13-4-5-14-11/h4-5,9H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPVHQRTSOBEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the nitrile group through a nucleophilic substitution reaction. The ethylsulfonyl-pyrrolidine moiety can be attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfonyl group (-SO₂C₂H₅) undergoes oxidation under specific conditions. While direct experimental data for this compound is limited, analogous sulfonamide derivatives are known to form sulfonic acids or sulfones upon oxidation with strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

| Reaction | Conditions | Products | Relevant Source |

|---|---|---|---|

| Oxidation of ethylsulfonyl group | H₂O₂, acidic conditions | Sulfonic acid derivative |

Nucleophilic Substitution at the Nitrile Group

The nitrile (-CN) group is susceptible to hydrolysis, reduction, and nucleophilic substitution. Acidic or basic hydrolysis converts it to a carboxylic acid (-COOH) or amide (-CONH₂), respectively. Reduction with lithium aluminum hydride (LiAlH₄) yields a primary amine (-CH₂NH₂).

| Reaction | Conditions | Products | Relevant Source |

|---|---|---|---|

| Hydrolysis (acidic) | HCl/H₂O, heat | Pyrazine-2-carboxylic acid | |

| Hydrolysis (basic) | NaOH/H₂O | Pyrazine-2-carboxamide | |

| Reduction | LiAlH₄, THF | Pyrazine-2-methylamine |

Coupling Reactions Involving the Pyrazine Ring

The pyrazine ring participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position of the pyrazine, leveraging the electron-withdrawing nitrile group to activate the ring .

| Reaction | Conditions | Products | Relevant Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Aryl-pyrazine derivatives |

Functionalization of the Pyrrolidine Moiety

The ethylsulfonyl-pyrrolidine group undergoes nucleophilic substitution at the sulfonamide nitrogen. For example, alkylation or acylation reactions can modify the pyrrolidine’s substituents, altering steric and electronic properties .

| Reaction | Conditions | Products | Relevant Source |

|---|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF | N-Alkylated pyrrolidine derivatives |

Electrophilic Aromatic Substitution (EAS)

The pyrazine ring’s electron-deficient nature directs electrophiles to the 5-position. Nitration or halogenation reactions are feasible, though experimental validation is required.

| Reaction | Conditions | Products | Relevant Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-pyrazine derivative |

Metallation and Subsequent Reactions

The nitrile group facilitates lithiation at the pyrazine’s 3-position using LDA (lithium diisopropylamide). The resulting organolithium intermediate reacts with electrophiles (e.g., aldehydes, alkyl halides) .

| Reaction | Conditions | Products | Relevant Source |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C | 3-Substituted pyrazine derivatives |

Biological Derivatization

The compound serves as a precursor in medicinal chemistry. For instance, replacing the nitrile with a bioisostere (e.g., tetrazole) enhances pharmacokinetic properties. Such modifications are common in kinase inhibitor design .

Key Considerations:

-

Reaction Yields : Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for industrial scalability.

-

Regioselectivity : The nitrile group strongly influences reaction sites on the pyrazine ring .

-

Stability : The ethylsulfonyl group may hydrolyze under prolonged acidic/basic conditions, requiring careful pH control.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl-pyrrolidine moiety may enhance its binding affinity and specificity for certain targets, while the pyrazine ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds with similar pyrrolidine moieties, such as pyrrolidine-2,5-diones, exhibit different biological activities.

Pyrazine derivatives: Other pyrazine-based compounds, like pyrazine-2-carboxamides, have distinct chemical properties and applications.

Uniqueness

3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the ethylsulfonyl-pyrrolidine moiety and the pyrazine ring makes it a versatile compound for various applications.

Biological Activity

3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that combines a pyrazine ring with a pyrrolidine moiety linked through an ethylsulfonyl group. This structure endows the compound with unique biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure

The molecular formula of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Intermediate : The pyrrolidine ring is synthesized via cyclization reactions.

- Introduction of Ethylsulfonyl Group : This is achieved through sulfonylation reactions using ethylsulfonyl chloride.

- Coupling with Pyrazine : A nucleophilic substitution reaction is employed to couple the pyrrolidine derivative with a pyrazine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethylsulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazine ring can participate in π-π stacking interactions, stabilizing the compound-target complex.

Pharmacological Properties

Research indicates that derivatives of pyrazine and pyrrolidine exhibit various pharmacological activities, including:

- Antitumor Activity : Some studies have shown that pyrazine derivatives possess significant anti-cancer properties, inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating pathways involved in inflammation .

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent .

Antitumor Activity

In a study examining the effects of various pyrazine derivatives on cancer cell lines, compounds similar to this compound showed IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of pyrazole derivatives, revealing that certain modifications to the pyrazine structure resulted in enhanced activity against inflammatory markers in vitro. This suggests that similar modifications could be beneficial for improving the biological activity of this compound .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.